7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14966988
Molecular Formula: C26H29N5O5
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29N5O5 |
|---|---|
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H29N5O5/c1-34-14-6-11-28-25(32)18-16-19-24(29-22-7-4-5-12-30(22)26(19)33)31(23(18)27)13-10-17-8-9-20(35-2)21(15-17)36-3/h4-5,7-9,12,15-16,27H,6,10-11,13-14H2,1-3H3,(H,28,32) |
| Standard InChI Key | NZOWUYOBQVMHLH-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC(=C(C=C4)OC)OC |
Introduction
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. Its molecular formula is C26H29N5O5, indicating a substantial molecular weight and a diverse array of atoms, including nitrogen and oxygen . This compound belongs to the triazatricyclo class, which is notable for its potential biological activities and applications in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various synthetic routes, typically involving multi-step organic reactions. These reactions are sensitive to conditions such as temperature, solvent choice, and pH levels, which can significantly influence product yield and purity.
Synthesis and Preparation
The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves complex organic reactions. Common approaches may include condensation reactions, cyclization, and functional group modifications. Specific reagents and conditions are often proprietary or detailed in specialized literature on organic synthesis.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound exhibits noteworthy biological activity. Its structure may enable interactions with various biological targets, potentially influencing pathways related to cellular signaling and metabolism. Data supporting these interactions can be derived from binding studies and pharmacological assays.
Potential Applications
-
Medicinal Chemistry: The compound's unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways.
-
Pharmaceutical Research: Its biological activity makes it a candidate for further investigation in pharmaceutical research, focusing on therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C26H29N5O5 | Unique tricyclic structure, potential biological activity |
| 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(3-methoxypropyl)-2-oxo | C25H27N5O4 | Different substitution patterns; potential for different biological activity |
| 7-[2-(3-methoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-2-oxo | C18H21N5O3 | Similar tricyclic structure; variations in functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume